(1,1'-Biphenyl)-4,4'-diamine, N-(benzoyloxy)-
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Overview
Description
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- is an organic compound that features a biphenyl core with diamine and benzoyloxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of aryl halides with aryl boronic acids in the presence of a palladium catalyst.
Introduction of Diamine Groups: The diamine groups can be introduced through nucleophilic substitution reactions where amines react with halogenated biphenyl derivatives.
Benzoylation: The final step involves the benzoylation of the diamine groups using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoyloxy groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated biphenyls, and various substituted biphenyl derivatives .
Scientific Research Applications
(1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4,4’-diamine, N-(benzoyloxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Properties
CAS No. |
74895-30-0 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
[4-(4-aminophenyl)anilino] benzoate |
InChI |
InChI=1S/C19H16N2O2/c20-17-10-6-14(7-11-17)15-8-12-18(13-9-15)21-23-19(22)16-4-2-1-3-5-16/h1-13,21H,20H2 |
InChI Key |
CSKUVRSCRMRNRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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